molecular formula C26H20N2O2 B309982 N-phenyl-4-[4-(phenylcarbamoyl)phenyl]benzamide

N-phenyl-4-[4-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B309982
M. Wt: 392.4 g/mol
InChI Key: XMTLNJDBMFSUBF-UHFFFAOYSA-N
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Description

N,N’-Diphenylbiphenyl-4,4’-dicarboxamide is an organic compound with the molecular formula C24H18N4O2 It is characterized by the presence of two phenyl groups attached to a biphenyl core, with carboxamide functional groups at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylbiphenyl-4,4’-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Diphenylbiphenyl-4,4’-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide involves its ability to interact with specific molecular targets, such as metal ions or biological macromolecules. The compound’s carboxamide groups can form hydrogen bonds, while the phenyl rings provide hydrophobic interactions, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diphenylbiphenyl-3,3’-dicarboxamide
  • N,N’-Diphenylbiphenyl-2,2’-dicarboxamide
  • N,N’-Diphenylbiphenyl-4,4’-diamine

Uniqueness

N,N’-Diphenylbiphenyl-4,4’-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The 4,4’ substitution on the biphenyl core allows for optimal spatial arrangement of functional groups, enhancing its ability to form stable complexes with metal ions and interact with biological targets .

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-phenyl-4-[4-(phenylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C26H20N2O2/c29-25(27-23-7-3-1-4-8-23)21-15-11-19(12-16-21)20-13-17-22(18-14-20)26(30)28-24-9-5-2-6-10-24/h1-18H,(H,27,29)(H,28,30)

InChI Key

XMTLNJDBMFSUBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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